molecular formula C14H12F3N3O3 B3009383 6-methoxy-N-[2-methoxy-5-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide CAS No. 2034282-20-5

6-methoxy-N-[2-methoxy-5-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide

Cat. No.: B3009383
CAS No.: 2034282-20-5
M. Wt: 327.263
InChI Key: SJTNASKGNZOMKV-UHFFFAOYSA-N
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Description

6-methoxy-N-[2-methoxy-5-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide is a synthetic organic compound characterized by its unique chemical structure, which includes methoxy and trifluoromethyl groups attached to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxy-N-[2-methoxy-5-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrimidine Ring: Starting with a suitable precursor, the pyrimidine ring is constructed through cyclization reactions.

    Introduction of Methoxy Groups: Methoxy groups are introduced via nucleophilic substitution reactions using methanol and a suitable base.

    Attachment of the Trifluoromethyl Group: The trifluoromethyl group is introduced using trifluoromethylation reagents such as trifluoromethyl iodide under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

6-methoxy-N-[2-methoxy-5-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups on the pyrimidine ring can be replaced with other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Methanol and sodium methoxide for methoxylation.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Introduction of various functional groups depending on the reagents used.

Scientific Research Applications

6-methoxy-N-[2-methoxy-5-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-methoxy-N-[2-methoxy-5-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide involves its interaction with specific molecular targets. The compound may inhibit or activate enzymes by binding to their active sites, thereby modulating biochemical pathways. The trifluoromethyl group enhances its binding affinity and stability, making it a potent molecule for various applications.

Comparison with Similar Compounds

Similar Compounds

  • 6-methoxy-N-[2-methoxyphenyl]pyrimidine-4-carboxamide
  • 6-methoxy-N-[2-methoxy-4-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide
  • 6-methoxy-N-[2-methoxy-5-(difluoromethyl)phenyl]pyrimidine-4-carboxamide

Uniqueness

6-methoxy-N-[2-methoxy-5-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide is unique due to the presence of both methoxy and trifluoromethyl groups, which confer distinct chemical properties such as increased lipophilicity and metabolic stability. These features make it a valuable compound for research and industrial applications.

Properties

IUPAC Name

6-methoxy-N-[2-methoxy-5-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F3N3O3/c1-22-11-4-3-8(14(15,16)17)5-9(11)20-13(21)10-6-12(23-2)19-7-18-10/h3-7H,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJTNASKGNZOMKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(F)(F)F)NC(=O)C2=CC(=NC=N2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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